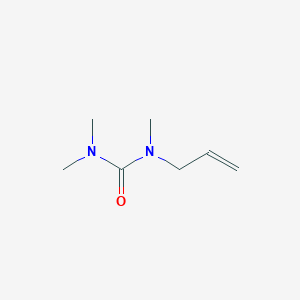

3-Allyl-1,1,3-trimethylurea

Description

3-Allyl-1,1,3-trimethylurea is a substituted urea derivative characterized by three methyl groups and an allyl moiety attached to the urea core. Ureas are widely studied for applications in agrochemicals, pharmaceuticals, and polymer chemistry due to their hydrogen-bonding capacity and structural versatility .

Properties

Molecular Formula |

C7H14N2O |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

1,1,3-trimethyl-3-prop-2-enylurea |

InChI |

InChI=1S/C7H14N2O/c1-5-6-9(4)7(10)8(2)3/h5H,1,6H2,2-4H3 |

InChI Key |

CHHCFJKFOBCGON-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)N(C)CC=C |

Origin of Product |

United States |

Comparison with Similar Compounds

1-Alkyl(aryl)-3-[4-(hydroxymethyl)-1H-pyrazol-3-yl]ureas

Structural Differences: Unlike 3-Allyl-1,1,3-trimethylurea, these compounds feature a pyrazole ring substituted with a hydroxymethyl group at the 3-position of the urea core. Synthesis: Prepared via reactions between amines and azides or pyrazolooxazinones under reflux conditions, contrasting with the likely alkylation or allylation pathways for this compound . Applications: Pyrazole-containing ureas are often explored as kinase inhibitors or antimicrobial agents, whereas allyl-substituted ureas may prioritize polymer crosslinking or agrochemical uses.

3-Allyl-1,3-diazaspiro[4.5]decane-2,4-dione (Hydantoin Derivative)

Structural Differences: This compound is a cyclic urea (hydantoin) with a spiro-fused cyclohexane ring and an allyl group. Safety Data: Classified under GHS revision 8 with specific handling precautions, though toxicity data for this compound remains unreported . Applications: Hydantoins are utilized in anticonvulsant drugs and as intermediates in peptide synthesis, whereas linear allyl-ureas may serve as monomers in polymer chemistry.

3-Allyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

Structural Differences: A carbohydrate derivative with an allyl group, unrelated to urea chemistry.

3-Allyl-1,2,3,4-tetrahydroquinazoline

Structural Differences : A quinazoline derivative with an allyl group, featuring a bicyclic aromatic system. Unlike urea derivatives, quinazolines are basic heterocycles with distinct electronic properties .

Synthesis : Reduction of precursor compounds with sodium or hydrogen, differing from urea synthesis routes .

Applications : Quinazolines are explored as anticancer agents, highlighting divergent uses compared to ureas.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.